molecular formula C18H22BrNO3 B1436997 Apomethscopolamine Bromide CAS No. 109668-57-7

Apomethscopolamine Bromide

Cat. No.: B1436997
CAS No.: 109668-57-7
M. Wt: 380.3 g/mol
InChI Key: AQCNGNHMLUELLT-DIOKNTFJSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylaposcopolammonium bromide is an antispasmodic and scopolamine derivative.>

Properties

CAS No.

109668-57-7

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide

InChI

InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+;

InChI Key

AQCNGNHMLUELLT-DIOKNTFJSA-M

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Q & A

Q. What validated analytical methods are recommended for quantifying Apomethscopolamine Bromide and its impurities?

A stability-indicating reversed-phase HPLC method is widely used, as per pharmacopeial standards. Key parameters include:

  • Mobile phase : Sodium 1-hexanesulfonate monohydrate (5.16 g/L) and monobasic potassium phosphate (3.40 g/L) in water, adjusted to pH 2.8 with phosphoric acid .
  • Relative retention times : this compound (3.5), Scopolamine Hydrobromide (0.9), and Methylatropine Bromide (1.2) (Table 1, ).
  • Impurity thresholds : ≤0.1% for individual impurities and ≤0.5% total impurities, calculated using relative response factors (e.g., 0.6 for this compound) .

Q. How should researchers ensure compliance with pharmacopeial standards for this compound?

Follow USP guidelines for identity, purity, and assay:

  • Identification : Use thin-layer chromatography (TLC) with bromothymol blue dye-buffer (pH 7.3) .
  • Assay validation : Ensure recovery rates between 93.0–107.0% of labeled content via HPLC .
  • Storage : Preserve in tight containers at controlled room temperature to prevent degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Ensure adequate airflow, especially in enclosed areas .
  • Spill management : Use inert adsorbents (e.g., silica gel) for containment and avoid drainage contamination .
  • Personal protective equipment (PPE) : Wear impervious gloves, safety glasses, and flame-resistant lab coats due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across studies?

  • Method calibration : Cross-validate using USP reference standards (e.g., Methscopolamine Bromide RS) to align retention times and response factors .
  • Buffer pH optimization : Adjust phosphoric acid concentration to stabilize separation (e.g., pH 2.8 minimizes peak tailing) .
  • Data reconciliation : Apply the impurity calculation formula: Impurity %=100×F×(ri/rS)100\text{Impurity \%} = \frac{100 \times F \times (r_i / r_S)}{100} where FF = relative response factor, rir_i = impurity peak area, rSr_S = Apomethscopolamine peak area .

Q. What experimental design strategies minimize variability in stability studies?

  • Forced degradation : Exclude peaks from mobile phase artifacts (e.g., Solution A in HPLC) to isolate true degradation products .
  • Accelerated conditions : Test thermal (40–60°C) and photolytic (UV exposure) stress to model shelf-life degradation .
  • Robustness testing : Vary acetonitrile concentration (±2%) in the mobile phase to assess method resilience .

Q. How can researchers optimize chromatographic conditions for co-eluting impurities?

  • Gradient elution : Transition from 15% to 50% acetonitrile in Buffer Solution to resolve Scopolamine Hydrobromide (0.9 RT) from Methylatropine Bromide (1.2 RT) .
  • Column selection : Use C18 columns with 5 µm particle size for improved peak symmetry .
  • Detection wavelength : Set at 210 nm to enhance sensitivity for tropane alkaloids .

Q. What are the challenges in synthesizing high-purity this compound, and how can they be mitigated?

  • Byproduct formation : Monitor tropic acid (0.4 RT) as a key intermediate; adjust reaction pH to suppress its formation .
  • Crystallization control : Use ethanol-water mixtures at 4°C to enhance crystal purity .
  • Purity validation : Cross-check NMR and HPLC data to confirm absence of diastereomers .

Methodological Best Practices

Q. How should researchers document experimental parameters for reproducibility?

  • Detailed SOPs : Specify buffer preparation (e.g., exact molarity of sodium 1-hexanesulfonate) and filtration/degassing steps .
  • Data reporting : Include relative response factors, injection volumes (e.g., 5 µL), and system suitability criteria (e.g., RSD ≤2% for peak areas) .
  • Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and PPE usage .

Q. What frameworks assist in formulating hypothesis-driven research questions about this compound?

  • PICO framework : Define Population (e.g., in vitro models), Intervention (e.g., impurity profiling), Comparison (e.g., vs. USP standards), Outcome (e.g., % purity) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apomethscopolamine Bromide
Reactant of Route 2
Reactant of Route 2
Apomethscopolamine Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.